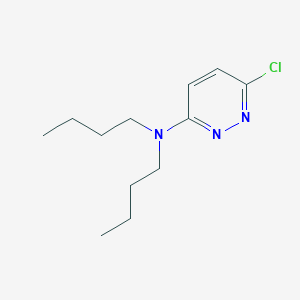

N,N-dibutyl-6-chloropyridazin-3-amine

Description

Significance of Pyridazine (B1198779) Heterocycles in Contemporary Chemical Synthesis

The pyridazine core is a key structural motif found in a multitude of biologically active compounds. researchgate.net The presence of the two vicinal nitrogen atoms imparts a unique electronic distribution, characterized by a significant dipole moment and the capacity for hydrogen bonding, which can be crucial for molecular recognition and interaction with biological targets. This has led to the integration of the pyridazine scaffold into various pharmaceutical agents. researchgate.net

The functionalization of the pyridazine ring at its various positions allows for the fine-tuning of steric and electronic properties, making it an attractive building block for the design and synthesis of new drugs. researchgate.net Consequently, pyridazine derivatives have been investigated for a wide spectrum of pharmacological activities.

Table 1: Examples of Marketed Drugs Containing a Pyridazine Moiety This table is for illustrative purposes of the significance of the pyridazine core and does not imply any biological activity for the subject compound of this article.

| Drug Name | Therapeutic Class |

| Minaprine | Antidepressant |

| Hydralazine | Antihypertensive |

The utility of pyridazines also extends to agrochemicals, where they are found in herbicides such as Chloridazone. researchgate.net In materials science, their ability to act as ligands for metal cations is actively explored. researchgate.net This broad applicability underscores the importance of developing robust synthetic methodologies to access novel and diversely substituted pyridazine derivatives.

The Role of Halogenated Pyridazines as Versatile Synthetic Intermediates

Within the family of pyridazine compounds, halogenated derivatives are particularly valuable as synthetic intermediates. The presence of a halogen atom, such as chlorine, on the pyridazine ring provides a reactive handle for a wide array of chemical transformations. The carbon-halogen bond in these systems is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

A prime example of this utility is the synthesis of aminopyridazines. The compound 3,6-dichloropyridazine (B152260) serves as a common starting material. Through a controlled nucleophilic aromatic substitution reaction with ammonia (B1221849) or an amine, one of the chlorine atoms can be selectively displaced to yield a mono-amino-chloro-pyridazine derivative. chemicalbook.comgoogle.com For instance, the reaction of 3,6-dichloropyridazine with ammonia is a standard method to produce 3-amino-6-chloropyridazine (B20888). chemicalbook.comgoogle.com

This reactivity is not limited to amination. The chlorine atom can be displaced by a variety of nucleophiles (e.g., alkoxides, thiolates) or participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. researchgate.net This versatility allows chemists to use halogenated pyridazines as a platform to construct more complex molecular architectures, building out from the stable heterocyclic core. The regioselectivity of these reactions is a key aspect of their synthetic utility, often enabling the targeted modification of specific positions on the pyridazine ring.

Positioning of N,N-dibutyl-6-chloropyridazin-3-amine within Functionalized Aminopyridazine Chemistry

Functionalized aminopyridazines represent a significant subclass of pyridazine derivatives, characterized by the presence of an amino group on the heterocyclic ring. This amino group can be primary, secondary, or tertiary, and it significantly influences the chemical and physical properties of the molecule. The compound This compound is a specific example of a tertiary aminopyridazine.

Structurally, it features a pyridazine ring substituted with a chlorine atom at the 6-position and a dibutylamino group at the 3-position. The synthesis of this compound can be envisioned through the reaction of 3,6-dichloropyridazine with dibutylamine (B89481), where one of the chlorine atoms is displaced by the secondary amine. This reaction is analogous to the synthesis of other N-substituted 3-amino-6-chloropyridazines. inforang.com

The key feature of This compound as a chemical entity lies in its dual functionality.

The Dibutylamino Group : The two butyl chains introduce significant lipophilicity to the molecule, altering its solubility characteristics compared to its primary amine analogue, 3-amino-6-chloropyridazine. This modification can be crucial for controlling the reaction conditions and solubility of subsequent products in organic synthesis.

The Chlorine Atom : The chlorine atom at the 6-position remains a reactive site for further synthetic transformations. researchgate.net It can serve as a leaving group in nucleophilic substitution reactions or act as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or other carbon-based substituents. researchgate.netresearchgate.net

Therefore, This compound is positioned as a valuable synthetic intermediate. It provides a scaffold where the 3-position is functionalized with a specific lipophilic tertiary amine, while the 6-position is primed for the introduction of further molecular diversity. This makes it a useful building block for the synthesis of more complex, highly substituted pyridazine derivatives for screening in drug discovery and materials science applications.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1019-91-6 |

| Molecular Formula | C₁₂H₂₀ClN₃ |

| Molecular Weight | 241.76 g/mol |

| Appearance | (Typically) Solid |

| ** IUPAC Name** | 6-chloro-N,N-dibutylpyridazin-3-amine |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibutyl-6-chloropyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClN3/c1-3-5-9-16(10-6-4-2)12-8-7-11(13)14-15-12/h7-8H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUQSUJVOPHMAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Dibutyl 6 Chloropyridazin 3 Amine and Analogues

Strategies for Constructing the 6-Chloropyridazin-3-amine Scaffold

The formation of the 6-chloropyridazin-3-amine core can be achieved through several strategic pathways. The most prevalent and economically viable method involves the direct amination of 3,6-dichloropyridazine (B152260). However, alternative routes, such as the construction of the pyridazine (B1198779) ring from acyclic precursors, offer additional synthetic flexibility.

Amination of 3,6-Dichloropyridazine Precursors

The reaction of 3,6-dichloropyridazine with various aminating agents is a cornerstone in the synthesis of 6-chloropyridazin-3-amine and its N-substituted derivatives, including N,N-dibutyl-6-chloropyridazin-3-amine. This transformation is a classic example of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic system.

The parent 6-chloropyridazin-3-amine is typically synthesized by treating 3,6-dichloropyridazine with ammonia (B1221849) or an ammonium (B1175870) salt, such as ammonium hydroxide (B78521). researchgate.netyoutube.com These reactions often require elevated temperatures and pressures to proceed at a reasonable rate. For instance, heating 3,6-dichloropyridazine with a methanolic solution of ammonia at 130 °C for an extended period has been reported to yield the desired product. semanticscholar.org Microwave-assisted synthesis has emerged as a more efficient alternative, significantly reducing reaction times. A common procedure involves heating 3,6-dichloropyridazine with an aqueous solution of ammonium hydroxide in a sealed vessel under microwave irradiation, leading to high yields of 6-chloropyridazin-3-amine. researchgate.net

The synthesis of this compound can be inferred from the general reactivity of 3,6-dichloropyridazine with secondary amines. While a specific protocol for dibutylamine (B89481) is not extensively detailed in the reviewed literature, the reaction would proceed by nucleophilic displacement of one of the chlorine atoms by dibutylamine. Based on analogous reactions, this would likely be carried out by heating 3,6-dichloropyridazine with an excess of di-n-butylamine, either neat or in a suitable solvent.

| Amine | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ammonia (in Methanol) | 130 °C, 96 h | 6-Chloropyridazin-3-amine | 61% | semanticscholar.org |

| Ammonium Hydroxide | Microwave, 120 °C, 30 min | 6-Chloropyridazin-3-amine | 87% | researchgate.net |

| Ammonia Water | DMF, 180 °C, 7 h | 6-Chloropyridazin-3-amine | 93.7% | chemicalbook.com |

The choice of solvent plays a crucial role in the outcome of the amination of 3,6-dichloropyridazine. Polar aprotic solvents such as N,N-dimethylformamide (DMF) are often employed to facilitate the dissolution of the reactants and to promote the SNAr reaction. chemicalbook.com Alcohols like methanol (B129727) and ethanol (B145695) are also commonly used, particularly when ammonia is introduced as a solution. semanticscholar.org Interestingly, water has been shown to be an effective solvent for the amination of certain heteroaryl chlorides, offering a more environmentally friendly approach. nih.gov The solubility of the starting materials and products in various solvents is a key consideration for optimizing reaction conditions and purification procedures. researchgate.netresearchgate.net

While many amination reactions of 3,6-dichloropyridazine proceed without a catalyst, particularly at elevated temperatures, the use of catalysts can enhance reaction rates and improve yields under milder conditions. For less reactive amines or for achieving higher selectivity, palladium-catalyzed amination (Buchwald-Hartwig amination) is a powerful tool in the synthesis of N-aryl and N-heteroaryl amines. nih.govresearchgate.net These reactions typically employ a palladium precursor and a suitable phosphine (B1218219) ligand. The use of such catalytic systems could be advantageous for the synthesis of this compound, potentially allowing for lower reaction temperatures and cleaner conversions.

| Solvent | Reactants | Reference |

|---|---|---|

| Methanol | 3,6-Dichloropyridazine, Ammonia | semanticscholar.org |

| N,N-Dimethylformamide (DMF) | 3,6-Dichloropyridazine, Ammonia Water | chemicalbook.com |

| Water | Heteroaryl Chlorides, Amines | nih.gov |

| Dioxane | Dichloroquinolines, Adamantane-containing amines (Pd-catalyzed) | mdpi.com |

The amination of 3,6-dichloropyridazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.orglibretexts.org The pyridazine ring is electron-deficient due to the presence of the two electronegative nitrogen atoms, which facilitates the attack of nucleophiles. The reaction is further activated by the presence of the two chlorine atoms, which are good leaving groups.

The mechanism involves a two-step addition-elimination sequence. In the first, rate-determining step, the amine nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The negative charge in this intermediate is delocalized over the pyridazine ring and is particularly stabilized by the nitrogen atoms through resonance. This stabilization is crucial for the reaction to proceed. In the second, faster step, the chloride ion is eliminated, and the aromaticity of the pyridazine ring is restored, yielding the aminated product.

The regioselectivity of the reaction, where only one chlorine atom is typically substituted under controlled conditions, can be attributed to the deactivating effect of the newly introduced amino group on the pyridazine ring, making the second substitution less favorable. The position of substitution is also influenced by the electronic effects of the ring nitrogen atoms, which direct the nucleophilic attack to the C3 and C6 positions.

Alternative Routes to Aminopyridazine Ring Systems

While the amination of pre-existing pyridazine rings is the most direct approach, the construction of the aminopyridazine scaffold from acyclic precursors provides an alternative and versatile synthetic strategy.

A well-established method for the synthesis of the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. researchgate.netmdpi.com To obtain an aminopyridazine, a suitably functionalized 1,4-dicarbonyl precursor is required. For instance, the reaction of maleic anhydride (B1165640) or its derivatives with hydrazine hydrate (B1144303) can lead to the formation of pyridazinediones, which can then be further functionalized. researchgate.netgoogle.com The initial reaction of maleic anhydride with hydrazine hydrate can yield 1,2-dihydro-3,6-pyridazinedione (maleic hydrazide). researchgate.net This intermediate can then be chlorinated, for example, using phosphorus oxychloride, to give 3,6-dichloropyridazine, which can then be aminated as described previously. chemicalbook.comgoogle.com

More direct approaches involve the use of dicarbonyl precursors that already contain a nitrogen functionality or a group that can be readily converted to an amine. For example, the reaction of arylglyoxals with malononitrile (B47326) in the presence of hydrazine hydrate has been shown to produce 3-amino-5-arylpyridazine-4-carbonitriles in a one-pot, three-component reaction. google.com This highlights the potential of using appropriately substituted 1,4-dicarbonyl equivalents to directly construct the 3-aminopyridazine (B1208633) scaffold.

Approaches from Dichloro-Substituted Diazadienes

A modern and efficient approach to constructing highly functionalized pyridazine derivatives involves the use of 4,4-dichloro-1,2-diazabuta-1,3-dienes as versatile building blocks. researchgate.netresearchgate.net These dienes can undergo reactions with various CH-acids, such as malononitrile, dimethyl malonate, and cyanoacetic esters, to provide direct access to the pyridazine ring system. researchgate.netresearchgate.net

The reaction of 4,4-dichloro-1,2-diazabuta-1,3-dienes with malononitrile, for example, is a particularly efficient method for producing highly functionalized 6-aminopyridazine derivatives, with yields reported up to 98%. researchgate.net This process is valued for its ability to create nitrogen-containing heterocycles with an exocyclic double bond, which can be further functionalized. researchgate.net While this method directly yields a 6-aminopyridazine scaffold, subsequent steps would be required to introduce the chlorine atom at the 6-position (if not already incorporated in the diazadiene precursor) and to perform the N,N-dibutylation of the amino group to arrive at the target compound, this compound. This approach is noted for its generality and high efficiency in creating a diverse range of pyridazine derivatives. researchgate.net

| Precursor | Reagent | Product Type | Yield | Reference |

| 4,4-dichloro-1,2-diazabuta-1,3-dienes | Malononitrile | Highly functionalized 6-aminopyridazines | Up to 98% | researchgate.net |

| 4,4-dichloro-1,2-diazabuta-1,3-dienes | Dimethyl malonate | Functionalized pyridazine derivatives | Moderate to Excellent | researchgate.netresearchgate.net |

| 4,4-dichloro-1,2-diazabuta-1,3-dienes | Cyanoacetic esters | Functionalized pyridazine derivatives | Moderate to Excellent | researchgate.netresearchgate.net |

Introduction of N,N-Dibutyl Functionality via Amination Reactions

A common and practical strategy for the synthesis of this compound involves starting with a pre-existing 3-amino-6-chloropyridazine (B20888) core and subsequently introducing the two butyl groups onto the amino nitrogen. This transformation can be achieved through several methods, including direct alkylation, catalytic approaches, and reductive amination.

Direct alkylation is a fundamental method for forming C-N bonds. In this context, it involves the reaction of 3-amino-6-chloropyridazine with a suitable butylating agent.

The reaction between an amine and an alkyl halide is a classic example of nucleophilic aliphatic substitution. wikipedia.org For the synthesis of this compound, 3-amino-6-chloropyridazine can be treated with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate or cesium fluoride. researchgate.netresearchgate.net The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) or DMSO to alcohols. researchgate.netrsc.org

Microwave-assisted synthesis has been shown to enhance the efficiency of N-alkylation of aminopyridazine derivatives, often leading to shorter reaction times and improved yields. rsc.org For instance, the N(2)-alkylation of 3-amino-6-arylpyridazines with alkyl halides has been successfully performed under microwave irradiation. rsc.org

Table 2: Typical Conditions for Direct N-Alkylation

| Amine Substrate | Alkylating Agent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 3-Amino-6-arylpyridazine | Alkyl halide | (not specified) | (with or without) | Microwave, 80°C, 15 min | rsc.org |

| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Butylamine | CsF | DMSO | 100°C, 24 h | researchgate.net |

A significant challenge in the direct alkylation of primary amines is the potential for over-alkylation. The nucleophilicity of the nitrogen center often increases with each alkylation step, meaning the secondary amine product can be more reactive than the starting primary amine. This can lead to a mixture of mono- and di-alkylated products, and potentially even the formation of a quaternary ammonium salt. wikipedia.org

To achieve the desired N,N-dibutyl product, reaction conditions must be controlled to favor dialkylation. This can often be accomplished by using a stoichiometric excess of the alkylating agent (e.g., butyl bromide) and the base. To prevent the formation of the quaternary salt, careful monitoring of the reaction progress is necessary. Conversely, strategies for selective mono-alkylation often involve using a large excess of the starting amine or employing protecting groups. researchgate.net Another approach for selective mono-alkylation involves using the hydrobromide salt of the primary amine under specific pH conditions, which keeps the newly formed, more basic secondary amine protonated and unreactive. rsc.org For the target compound, however, forcing conditions are generally required to ensure the second alkylation occurs efficiently.

Catalytic methods offer an alternative to direct alkylation, often providing higher efficiency and milder reaction conditions. google.comresearchgate.net These approaches can utilize alcohols as alkylating agents, which are considered greener alternatives to alkyl halides.

Heterogeneous catalysts have been developed for the N-alkylation of aminopyridines. google.com These reactions can be performed in the gas or liquid phase, where the aminopyridine and the alkylating agent (such as an alcohol) are passed over a heated catalyst bed. Such methods can offer high activity and selectivity, with the advantage of easy catalyst separation and potential for continuous production. google.com Transition metal catalysts, such as those based on iridium, have also been shown to effectively promote the N-alkylation of amines with alcohols directly, without the need for solvents or additives. researchgate.net Palladium-catalyzed N-alkylation has also been reported, particularly for N-Boc-protected aminopyridines, which can be deprotected to yield the N-alkylated product. researchgate.net

Reductive amination is a powerful and widely used method for synthesizing amines. masterorganicchemistry.com This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. sciencemadness.org

To synthesize this compound via this route, one would typically start with 3-amino-6-chloropyridazine and react it with butanal (butyraldehyde). The reaction would proceed in two stages:

First Alkylation: Reaction of 3-amino-6-chloropyridazine with one equivalent of butanal in the presence of a reducing agent would yield N-butyl-6-chloropyridazin-3-amine.

Second Alkylation: The resulting secondary amine would then react with a second equivalent of butanal under the same reductive conditions to afford the final N,N-dibutyl product.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the protonated iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com A simpler protocol using pyridine-borane complex in the presence of molecular sieves has also been reported as a mild and effective alternative. sciencemadness.orgacs.org

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selective for imines over carbonyls; toxic cyanide byproduct. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Milder, less toxic alternative to NaBH₃CN. | masterorganicchemistry.com |

| Pyridine-Borane Complex | Aldehydes, Ketones | Mild reductant, often used with molecular sieves. | sciencemadness.orgacs.org |

Direct Alkylation of Aminopyridazine Nitrogen

Advanced Functionalization and Chemical Diversification Strategies

The pyridazine ring, particularly when substituted with halogens, serves as a versatile platform for a variety of chemical transformations. These reactions allow for the introduction of diverse functionalities, leading to a broad spectrum of analogues with tailored properties.

Palladium-Catalyzed Cross-Coupling Reactions (PCCR) on Halogenated Pyridazines

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds in organic synthesis. These reactions offer a powerful means to modify halogenated pyridazines with a high degree of control and efficiency.

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely employed strategy for the arylation and heteroarylation of the pyridazine core. The reaction typically utilizes a palladium catalyst, a base, and a suitable solvent. For instance, the coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aromatic boronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst in a mixture of DME, ethanol, and aqueous Na₂CO₃ at 80°C, affording a series of π-conjugated thienylpyridazines. nih.gov

The versatility of the Suzuki-Miyaura coupling is demonstrated by its application to various substituted pyridazines. Microwave-assisted conditions have been shown to facilitate the rapid and efficient coupling of 6-chloro-5-dialkylaminopyridazinones with a range of arylboronic acids, yielding 6-aryl-5-N-substituted pyridazinones in moderate to good yields. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on Halogenated Pyridazines

| Halogenated Pyridazine | Boronic Acid | Catalyst | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80°C, 48h | 3-Phenyl-6-(thiophen-2-yl)pyridazine | 28 | nih.gov |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80°C, 48h | 4-(6-(Thiophen-2-yl)pyridazin-3-yl)benzaldehyde | 14 | nih.gov |

| 6-Chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one | Phenylboronic acid | SPhos-Pd G2 (5 mol%) | K₂CO₃ | Dioxane/H₂O | MW, 140°C, 30 min | 6-Phenyl-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one | 75 | nih.gov |

| 6-Chloro-5-(piperidin-1-yl)pyridazin-3(2H)-one | 4-Methoxyphenylboronic acid | SPhos-Pd G2 (5 mol%) | K₂CO₃ | Dioxane/H₂O | MW, 140°C, 30 min | 6-(4-Methoxyphenyl)-5-(piperidin-1-yl)pyridazin-3(2H)-one | 82 | nih.gov |

Beyond the Suzuki-Miyaura coupling, other transition-metal catalyzed reactions, such as the Sonogashira and Heck couplings, provide powerful avenues for the functionalization of halogenated pyridazines.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in the synthesis of alkynyl-substituted pyridazines, which are valuable precursors for more complex heterocyclic systems. The reaction is typically carried out under mild conditions, often at room temperature, using an amine base that can also serve as the solvent. wikipedia.org A variety of palladium catalysts, including Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂, are commonly employed. libretexts.org

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction offers a versatile method for the vinylation of halogenated pyridazines. The reaction conditions, including the choice of catalyst, base, and solvent, can be tailored to achieve high yields and stereoselectivity. researchgate.net Recent advancements have led to the development of greener protocols for the Heck reaction, utilizing more environmentally benign solvents and catalyst systems. nih.gov

Table 2: Examples of Other Transition-Metal Catalyzed Coupling Reactions on Halogenated Pyridazines

| Reaction Type | Halogenated Pyridazine | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| Sonogashira | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100°C, 3h | Diphenylacetylene | 96 | nih.gov |

| Sonogashira | 4-Iodoanisole | 4-Methylphenylacetylene | CuI / NHC Ligand | K₂CO₃ | DMF | 100°C | 1-Methoxy-4-((4-methylphenyl)ethynyl)benzene | - | researchgate.net |

| Heck | 2-Bromonaphthalene | Ethyl acrylate | Pd EnCat®40 | AcONa | Ethanol | MW, 140°C, 30 min | Ethyl (E)-3-(naphthalen-2-yl)acrylate | 46 | nih.gov |

| Heck | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ | Cs₂CO₃ | TBAB/H₂O | 140°C | (E)-4-Styrylacetophenone | 95 | researchgate.net |

Regioselective Functionalization of Polychloropyridazines

The presence of multiple halogen atoms on the pyridazine ring, as in 3,6-dichloropyridazine, presents both a challenge and an opportunity for regioselective functionalization. By carefully controlling reaction conditions and the nature of the nucleophile, it is possible to selectively substitute one chlorine atom over the other.

Nucleophilic aromatic substitution (SNAr) is a primary method for the functionalization of polychloropyridazines. The reactivity of the different chlorine atoms is influenced by the electronic properties of the pyridazine ring. For instance, in 3,6-dichloropyridazine, the C6 position is generally more susceptible to nucleophilic attack than the C3 position. This allows for the selective introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates, at the C6 position.

The reaction of 3,6-dichloropyridazine with various nucleophiles such as 2-aminophenol, phenylalanine, and acetophenone (B1666503) hydrazone derivatives has been shown to proceed via nucleophilic substitution, yielding monosubstituted products. researchgate.net

Table 3: Regioselective Nucleophilic Aromatic Substitution on 3,6-Dichloropyridazine

| Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |

| 2-Aminophenol | Ethanol | Reflux | 2-((6-Chloropyridazin-3-yl)amino)phenol | - | researchgate.net |

| L-Phenylalanine | Pyridine | Reflux | (S)-2-((6-Chloropyridazin-3-yl)amino)-3-phenylpropanoic acid | - | researchgate.net |

| Ammonia | Methanol | 130°C, 96h | 6-Chloropyridazin-3-amine | 61 | - |

| Sodium Methoxide | Methanol | Room Temp | 6-Chloro-3-methoxypyridazine | - | - |

Further functionalization of the remaining chlorine atom can then be achieved through a second, often different, type of reaction, such as a palladium-catalyzed cross-coupling, providing access to a wide array of disubstituted pyridazine derivatives.

Purification and Characterization Techniques in Synthetic Verification

The confirmation of a successful synthesis requires rigorous purification of the crude product followed by comprehensive structural analysis.

Following a synthesis, the target compound must be isolated from unreacted starting materials, byproducts, and catalysts. Column chromatography is a principal technique for this purpose.

Silica (B1680970) Gel Column Chromatography: This is a widely used method for purifying pyridazine derivatives. google.com The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. A solvent system, often referred to as the eluent, is then passed through the column. The separation is based on the differential adsorption of the components of the mixture to the silica gel. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is a common eluent system for separating pyrazine (B50134) derivatives. nih.gov By carefully selecting the eluent polarity, the desired compound can be selectively eluted and collected.

Flash Chromatography: This is an expedited version of column chromatography that uses pressure to force the solvent through the column more quickly, significantly reducing purification time. It is frequently employed for the purification of pyridazine products.

Recrystallization: After chromatographic purification, recrystallization can be used to achieve a higher degree of purity. google.com This involves dissolving the compound in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent.

Once purified, the identity and structure of the synthesized compound must be unequivocally confirmed. A combination of spectroscopic methods and elemental analysis provides the necessary evidence. nih.govresearchgate.net The structure of the precursor, 3-amino-6-chloropyridazine, has been confirmed using ¹H NMR and ¹³C NMR. chemicalbook.com For novel pyridazine derivatives, these techniques, along with mass spectrometry and elemental analysis, are essential for full characterization. researchgate.netekb.eg

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR details the carbon framework of the molecule. For example, in the ¹H NMR spectrum of 3-amino-6-chloropyridazine, the protons on the pyridazine ring appear as distinct doublets. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. liberty.edu Characteristic absorption bands in the IR spectrum correspond to the vibrations of specific bonds, such as N-H stretches in an amine or C=C bonds within the aromatic ring. liberty.edu

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. It provides a precise molecular weight and can also offer structural information through the analysis of fragmentation patterns. researchgate.net

Elemental Analysis: Elemental analysis determines the percentage composition (by mass) of elements such as carbon, hydrogen, and nitrogen in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. nih.govresearchgate.net

The collective data from these analytical techniques are used to build a complete and verified profile of the synthesized molecule.

Table 1: Analytical Methods for Structural Confirmation of Pyridazine Derivatives

| Analytical Technique | Information Obtained | Example Application for Pyridazine Structure |

|---|---|---|

| ¹H NMR | Provides data on the chemical environment, number, and coupling of protons (¹H). | Detects signals for protons on the pyridazine ring and the N-butyl chains. |

| ¹³C NMR | Identifies the number and type of carbon atoms in the molecule. | Shows distinct signals for the carbon atoms of the pyridazine ring and the butyl groups. chemicalbook.com |

| IR Spectroscopy | Identifies functional groups based on their characteristic vibrational frequencies. | Confirms the presence of C-Cl, C-N, and aromatic C=N/C=C bonds. liberty.edu |

| Mass Spectrometry (MS) | Determines the exact molecular weight and fragmentation pattern. | Provides the molecular ion peak corresponding to the mass of this compound. researchgate.net |

| Elemental Analysis | Determines the mass percentages of C, H, N, and other elements. | Verifies that the empirical formula matches the theoretical composition of C₁₂H₂₀ClN₃. researchgate.net |

Computational and Theoretical Studies on N,n Dibutyl 6 Chloropyridazin 3 Amine and Pyridazine Analogues

Quantitative Structure-Reactivity Relationships (QSRR)

Correlation of Electronic Properties with Reaction Pathways

The reactivity of pyridazine (B1198779) derivatives is intrinsically linked to their electronic properties. The distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential are key determinants of how these molecules interact with reagents and the pathways that reactions are likely to follow. Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating these properties and establishing correlations with reaction outcomes.

For substituted 6-chloropyridazin-3-amine analogues, the nature and position of substituents significantly modulate the electronic landscape of the pyridazine ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density at different positions of the ring, thereby influencing its susceptibility to nucleophilic or electrophilic attack. For instance, in nucleophilic aromatic substitution reactions, a common pathway for chloropyridazines, the presence of EWGs can enhance the electrophilicity of the carbon atom attached to the chlorine, facilitating substitution.

Theoretical studies on analogous heterocyclic systems have demonstrated that the energies of the HOMO and LUMO can be correlated with the molecule's reactivity. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack, a crucial factor in the reactions of 6-chloropyridazines. The reaction pathway can often be predicted by analyzing the local reactivity descriptors, such as Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 1: Calculated Electronic Properties of Substituted Pyridazine Analogues

| Substituent (R) at C-6 | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| -Cl | -7.25 | -1.50 | 5.75 | 3.20 |

| -OCH3 | -6.80 | -1.20 | 5.60 | 3.50 |

| -NO2 | -8.10 | -2.50 | 5.60 | 5.50 |

| -N(CH3)2 | -6.50 | -1.10 | 5.40 | 3.80 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on general principles of electronic effects of substituents on aromatic systems.

Predictive Models for Synthetic Efficiency and Selectivity

Building on the understanding of electronic property-reactivity correlations, computational chemistry also enables the development of predictive models for the efficiency and selectivity of synthetic reactions. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this regard. While traditionally used for predicting biological activity, these methodologies can be adapted to model synthetic outcomes.

For the synthesis of N,N-dibutyl-6-chloropyridazin-3-amine and its analogues, predictive models can be developed to forecast reaction yields, regioselectivity, and stereoselectivity. These models are typically built using a dataset of reactions where the structural features of the reactants and the reaction conditions are correlated with the observed outcomes. The molecular descriptors used in these models can range from simple constitutional indices to sophisticated quantum chemical parameters.

For instance, in the context of nucleophilic substitution on the pyridazine ring, a QSAR-like model could be developed to predict the reaction rate or yield based on descriptors such as the calculated charge on the carbon atom undergoing substitution, the LUMO energy of the pyridazine derivative, and steric parameters of the nucleophile.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that has been used to design pyridazine analogues as inhibitors of biological targets. nih.gov This methodology could, in principle, be applied to model transition states of chemical reactions to predict selectivity. By aligning a series of reactants and calculating their steric and electrostatic fields, CoMFA can generate a model that relates these fields to the observed product distribution.

While specific predictive models for the synthetic efficiency and selectivity leading to this compound are not extensively documented in public literature, the foundational concepts and tools are well-established in the field of computational chemistry. The regioselective synthesis of pyridazines has been shown to be controlled by electronic interactions, which can be elucidated and predicted through theoretical calculations. rsc.org

Table 2: Hypothetical Predictive Model for Regioselectivity in the Amination of a Dichloropyridazine Analogue

| Descriptor | Coefficient | p-value |

| Charge at C-3 | -2.5 | <0.01 |

| Charge at C-6 | -1.8 | <0.05 |

| LUMO Energy | -5.2 | <0.01 |

| Steric Hindrance of Nucleophile | -0.8 | <0.05 |

Note: This table represents a hypothetical linear regression model to illustrate how different calculated descriptors could be used to predict the regioselectivity of a reaction. The coefficients indicate the direction and strength of the relationship.

Applications in Advanced Organic Synthesis and Material Science

N,N-dibutyl-6-chloropyridazin-3-amine as a Building Block in Complex Chemical Synthesis

The strategic placement of functional groups on the pyridazine (B1198779) ring allows this compound to serve as a foundational component for constructing more elaborate molecular architectures. The key to its utility lies in the differential reactivity of its chloro and dibutylamino substituents.

The 6-chloropyridazin-3-amine framework is a well-established scaffold in synthetic chemistry. chemicalbook.comsigmaaldrich.com The chlorine atom at the C-6 position is a versatile handle for modification, being susceptible to various chemical transformations. The N,N-dibutylamino group at the C-3 position, being a tertiary amine, is generally stable and non-reactive under many conditions, primarily acting as an electronic modulator and influencing the molecule's physical properties.

The primary site for chemical modification is the carbon-chlorine bond. This site readily participates in several classes of reactions, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, making the scaffold highly adaptable for building diverse molecular libraries.

Key Reactions at the C-6 Position:

| Reaction Type | Reagent Class | Introduced Moiety | Reference Example (on related scaffolds) |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Aryl or Heteroaryl groups | researchgate.net |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Substituted Amino groups | mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | Alkoxides, Thiolates, Amines | Ether, Thioether, Amino groups | researchgate.net |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl groups | researchgate.net |

The N,N-dibutyl groups enhance the solubility of the scaffold in organic solvents compared to its primary amine counterpart (6-chloropyridazin-3-amine). This improved solubility can be advantageous in homogeneous reaction conditions. Furthermore, the electron-donating nature of the dibutylamino group influences the reactivity of the pyridazine ring, activating it towards certain electrophilic substitutions and modulating the reaction conditions required for transformations at the C-6 position.

Pyridazine derivatives are frequently employed as precursors for the synthesis of fused heterocyclic systems, which are core structures in many pharmacologically active compounds. mdpi.comnih.gov The synthesis of such systems often relies on the presence of two reactive sites on the pyridazine ring that can participate in cyclization reactions.

In the case of the parent compound, 6-chloropyridazin-3-amine, the N-H protons of the primary amine offer a reactive site for condensation and cyclization. mdpi.com However, in this compound, this pathway is blocked due to the absence of N-H protons. This structural difference necessitates alternative strategies for forming fused rings. One potential, albeit less common, pathway could involve the "tert-amino effect," where the tertiary amine directs a cyclization reaction by involving one of its α-methylene groups on the butyl chains. nih.gov A more conventional approach would involve a multi-step sequence where the chloro group is first substituted with a moiety containing a reactive functional group, which then undergoes a subsequent intramolecular cyclization reaction with another part of the molecule.

For example, the chloro group could be displaced by a nucleophile that carries a second functional group, setting the stage for a subsequent ring-closing reaction to build a new fused ring onto the pyridazine core.

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive structural units) to create a single hybrid molecule with a potentially enhanced or multi-target activity profile. nih.govnih.gov The chloropyridazine scaffold is a popular component in such strategies. rsc.orgresearchgate.net

This compound is well-suited for this role. The chloro group at the C-6 position serves as a convenient attachment point for linking the pyridazine unit to another pharmacophore via reactions like etherification, amination, or carbon-carbon bond formation. The N,N-dibutyl-pyridazinamine portion of the molecule acts as one of the core pharmacophoric units. The bulky and lipophilic dibutyl groups can significantly influence the physicochemical properties of the final hybrid molecule, such as its membrane permeability, metabolic stability, and protein-binding characteristics. mdpi.com

Role in Combinatorial Chemistry and Library Generation

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules, known as a library, for high-throughput screening in drug discovery and materials science. iipseries.org Building blocks used in combinatorial synthesis must possess a stable core and a reactive functional group that allows for the attachment of various substituents. nih.gov

This compound fits this profile perfectly.

The Core: The N,N-dibutyl-pyridazin-3-amine moiety provides a constant, rigid core structure.

The Reactive Site: The C-6 chloro group is the point of diversification.

In a typical combinatorial library synthesis, this compound could be reacted with a collection of diverse building blocks, such as different boronic acids (in a Suzuki coupling array) or a variety of amines (in a Buchwald-Hartwig amination or SNAr array). This approach allows for the generation of a large library of compounds where the variation is systematically introduced at the 6-position of the pyridazine ring, while the dibutylamino group remains constant. Such libraries are invaluable for exploring structure-activity relationships (SAR) efficiently.

Potential Contributions to Functional Materials

The application of heterocyclic compounds is not limited to life sciences; they are also integral to the development of advanced functional materials, including those for organic electronics.

While there is no direct published research on the use of this compound in this field, its molecular structure contains features that suggest potential utility in organic semiconductors. Pyridazine, as a nitrogen-rich and electron-deficient heterocycle, is a structural motif found in some n-type (electron-transporting) organic materials. acs.org The electron-withdrawing nature of the two adjacent nitrogen atoms in the ring can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a desirable characteristic for facilitating electron injection and transport.

Furthermore, the N,N-dibutylamino group is a tertiary amine. Recent studies have demonstrated that tertiary amine moieties can function as effective solid-state n-type dopants when covalently tethered to electron-deficient molecular cores. The tertiary amine can donate an electron to the host semiconductor material, thereby increasing the concentration of free electron charge carriers and enhancing its conductivity. The presence of both an electron-deficient pyridazine core and a tertiary amine donor within the same molecule makes this compound an intriguing candidate for investigation as a self-doping n-type organic semiconductor or as a molecular dopant for other n-type materials.

Ligands for Heterogeneous Catalysis

The effectiveness of a ligand in heterogeneous catalysis often depends on its ability to be immobilized on a solid support while maintaining the catalytic activity of the coordinated metal. The structural features of this compound, including the pyridazine ring and the dibutylamino group, could theoretically offer sites for such interactions. However, without specific studies, any discussion on its role, the types of reactions it might catalyze, or its performance in terms of efficiency and selectivity remains speculative.

Further research and investigation would be necessary to establish the viability and potential advantages of employing this compound as a ligand in the development of novel heterogeneous catalysts.

Q & A

Q. What are the common synthetic routes for N,N-dibutyl-6-chloropyridazin-3-amine?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 3,6-dichloropyridazine can react with dibutylamine under controlled conditions to replace one chlorine atom. Key parameters include solvent choice (e.g., DMF or ethanol), temperature (60–100°C), and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures completion .

Q. How is this compound characterized in academic research?

Characterization involves spectroscopic methods:

- NMR : and NMR confirm substitution patterns (e.g., absence of NH protons and presence of butyl groups).

- Mass Spectrometry : High-resolution MS validates molecular weight.

- X-ray Crystallography : Programs like SHELXL refine crystal structures, revealing bond angles and spatial arrangements critical for understanding reactivity .

Q. What initial experiments assess the biological activity of this compound?

Preliminary screens include:

- Enzyme Inhibition Assays : Testing against kinases or proteases at varying concentrations (e.g., 1–100 µM).

- Cellular Viability Studies : Using MTT assays in cell lines to determine IC values.

- Molecular Docking : Computational models predict binding affinity to target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves:

- DoE (Design of Experiments) : Varying solvent polarity (e.g., ethanol vs. DMF), base strength (NaH vs. KCO), and stoichiometry.

- Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) or phase-transfer catalysts.

- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation .

Q. How is solubility data analyzed using thermodynamic models?

The modified Apelblat equation correlates solubility () with temperature ():

Parameters , , and are derived experimentally. For this compound, solubility in solvents like methanol or acetone increases with temperature, and the van’t Hoff equation calculates dissolution enthalpy () and entropy () .

Q. How can contradictions in crystallographic data be resolved?

Discrepancies in bond lengths or angles may arise from twinning or disordered solvent. Strategies include:

Q. What structural modifications enhance bioactivity compared to analogs?

Comparative studies with derivatives (e.g., N,N-diethyl or N-methyl variants) reveal:

- Lipophilicity : Longer alkyl chains (butyl vs. methyl) improve membrane permeability but may reduce solubility.

- Electron-Withdrawing Groups : Chlorine at position 6 stabilizes charge-transfer interactions in target binding pockets.

- Bioisosteric Replacements : Replacing chlorine with bromine or CF alters potency and selectivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.